5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 165947-48-8
VCID: VC20935233
InChI: InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

CAS No.: 165947-48-8

Cat. No.: VC20935233

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid - 165947-48-8

CAS No. 165947-48-8
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name 5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-9-8(7-14)6-10(19-9)11(15)16/h6H,4-5,7H2,1-3H3,(H,15,16)
Standard InChI Key VYACEHZLOWZZEV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)O

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry and medicinal chemistry. It is characterized by its unique structure which includes a thieno[3,2-c]pyridine core and a tert-butoxycarbonyl (Boc) protective group. This compound has potential applications in drug development and synthesis due to its structural properties.

Synthesis and Reaction Pathways

The synthesis of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid can be achieved through several methodologies involving the construction of the thieno ring and subsequent functionalization.

Synthetic Routes

Common synthetic approaches include:

  • Cyclization Reactions: Utilizing precursors that allow for the formation of the thieno ring through cyclization reactions.

  • Functional Group Transformations: The introduction of the Boc group typically involves reactions with tert-butyl chloroformate in the presence of a base.

Key Reactions

The following reactions are critical for synthesizing this compound:

  • Formation of the Thieno Ring: This can be done via cyclization methods that involve sulfur-containing compounds.

  • Boc Protection: The addition of the Boc group is crucial for protecting the amine functionality during further synthetic steps.

Applications in Medicinal Chemistry

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid has potential applications in various therapeutic areas due to its structural features.

Potential Therapeutic Uses

Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity: Compounds derived from thieno rings often show promising antimicrobial properties.

  • Anticancer Properties: Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

Research Findings

Recent studies have explored the biological activities of similar compounds:

  • A study published in MDPI indicated that derivatives of thieno compounds showed significant activity against certain cancer cell lines .

  • Another investigation highlighted the importance of structural modifications in enhancing bioactivity .

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